molecular formula C13H9NO3 B12051429 6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde

6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde

Cat. No.: B12051429
M. Wt: 227.21 g/mol
InChI Key: QIECNUFNRIEWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde typically involves the reaction of 6-benzo[1,3]dioxole-5-boronic acid with 3-pyridinecarboxaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzo[1,3]dioxole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H9NO3/c15-7-9-1-3-11(14-6-9)10-2-4-12-13(5-10)17-8-16-12/h1-7H,8H2

InChI Key

QIECNUFNRIEWQL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.